molecular formula C13H23NO2 B12072863 trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate

trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate

Cat. No.: B12072863
M. Wt: 225.33 g/mol
InChI Key: YAKPVSASPJJKLD-UHFFFAOYSA-N
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Description

trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate: is an organic compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol This compound is a methyl ester derivative of cyclohexanecarboxylic acid, featuring a cyclobutylamino group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The cyclobutylamino group is introduced through a nucleophilic substitution reaction, where cyclobutylamine reacts with a suitable precursor, such as a halogenated cyclohexane derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the cyclohexane ring or the cyclobutylamino group is oxidized to form corresponding ketones or amides.

    Reduction: Reduction reactions can convert the ester group to an alcohol, or reduce any double bonds present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
  • Used in the synthesis of biologically active compounds for drug discovery.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacological properties and potential as a treatment for various diseases.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.
  • Employed in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison:

  • Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate: Similar in structure but contains a tert-butoxycarbonyl protecting group, making it more stable and less reactive.
  • trans-4-Aminocyclohexanecarboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
  • tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate: Contains a tert-butyl group, providing steric hindrance and affecting its reactivity and interaction with biological targets.

Uniqueness: trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutylamino group provides a unique steric and electronic environment, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

methyl 4-[(cyclobutylamino)methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H23NO2/c1-16-13(15)11-7-5-10(6-8-11)9-14-12-3-2-4-12/h10-12,14H,2-9H2,1H3

InChI Key

YAKPVSASPJJKLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CNC2CCC2

Origin of Product

United States

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